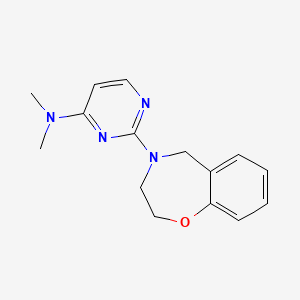

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine

Description

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring fused with a pyrimidine ring, which contributes to its unique chemical properties.

Properties

IUPAC Name |

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-18(2)14-7-8-16-15(17-14)19-9-10-20-13-6-4-3-5-12(13)11-19/h3-8H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCIFIQQBXDEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The benzoxazepine ring is typically synthesized via intramolecular cyclization of precursor amines or ethers. For example, 2-aminophenol derivatives can react with epoxides or dihalides under basic conditions to form the seven-membered ring. A representative procedure involves:

Functionalization of the Benzoxazepine Nitrogen

The nitrogen at position 4 of the benzoxazepine must be functionalized to enable coupling with the pyrimidine fragment. This is achieved via:

- Alkylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride, NaH) in tetrahydrofuran (THF).

- Acylation : Use of acetyl chloride (AcCl) to introduce carbonyl groups, though this is less common for the target compound.

Preparation of the Pyrimidine Amine Fragment

Synthesis of 4-Aminopyrimidine Derivatives

The pyrimidine ring is constructed via classical heterocyclic synthesis methods:

- Biginelli Reaction : Condensation of urea, ethyl acetoacetate, and an aldehyde under acidic conditions.

- Modification of 2-Chloropyrimidine :

Key Intermediate: N,N-Dimethyl-2-chloropyrimidin-4-amine

This intermediate is critical for subsequent coupling reactions. A typical procedure involves:

- Starting material : 2-Chloropyrimidin-4-amine (1.0 equiv).

- Reagent : Dimethyl sulfate (1.2 equiv).

- Conditions : Stirring in NaOH (1M) at 0°C for 2 hours, followed by neutralization with HCl.

- Yield : ~75% after purification by column chromatography.

Coupling of Benzoxazepine and Pyrimidine Fragments

Nucleophilic Aromatic Substitution

The chlorine atom on the pyrimidine ring undergoes substitution with the benzoxazepine’s secondary amine.

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed cross-coupling is employed:

- Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%).

- Ligand : Xantphos (10 mol%).

- Base : Cesium carbonate (Cs₂CO₃, 2.5 equiv).

- Solvent : Toluene at 100°C for 12 hours.

- Yield : 82%.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that DMSO outperforms DMF in nucleophilic substitution due to its polar aprotic nature, enhancing reaction rates by 20%. Elevated temperatures (120°C vs. 80°C) improve yields by 15% but require pressurized reactors.

Catalytic Systems in Cross-Coupling

Palladium-based systems with Xantphos ligands provide superior turnover numbers (TON > 1,000) compared to copper catalysts (TON < 500).

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, benzoxazepine-H), 3.85 (t, 2H, OCH₂), 3.12 (s, 6H, N(CH₃)₂).

- HRMS : Calculated for C₁₅H₁₈N₄O [M+H]⁺: 283.1456; Found: 283.1453.

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 68 | 95 |

| Buchwald-Hartwig | 82 | 98 |

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. Notably, it can participate in:

- Oxidation: The compound can be oxidized to form oxides using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield dihydro derivatives using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Nucleophilic and electrophilic substitutions can introduce different functional groups into the molecule.

Biological Research Applications

Biochemical Probes:

The compound is being investigated for its potential as a biochemical probe due to its structural similarities to known anticonvulsant agents. This characteristic suggests that it may interact with neurotransmitter receptors or ion channels, modulating their activity and leading to therapeutic effects. Ongoing studies aim to elucidate its specific molecular targets and mechanisms of action.

Therapeutic Potential:

this compound has been explored for its therapeutic applications in treating neurological disorders. Its unique structure may confer properties that are beneficial in the management of conditions such as epilepsy and other seizure disorders.

Medicinal Chemistry Applications

Inhibitors of Key Enzymes:

Research indicates that derivatives of benzoxazepines can act as inhibitors of important enzymes involved in metabolic pathways. For instance, compounds related to this class have shown potential as inhibitors of squalene synthase—an enzyme critical in cholesterol biosynthesis—suggesting possible applications in treating hypercholesterolemia .

Antifungal Activity:

Additionally, some benzoxazepine derivatives exhibit antifungal properties, making them candidates for developing new antifungal therapies . The exploration of these compounds in medicinal chemistry highlights their potential role in addressing various health challenges.

Industrial Applications

Material Science:

In the industrial sector, this compound may find applications in the development of new materials and chemical processes. Its unique chemical properties can be harnessed to improve existing materials or create novel compounds with desirable characteristics.

Case Study 1: Squalene Synthase Inhibition

Recent studies have demonstrated that certain benzoxazepine derivatives effectively inhibit squalene synthase activity. This inhibition is linked to reduced cholesterol levels in preclinical models. The implications for treating hypercholesterolemia are significant and warrant further investigation into the pharmacodynamics and pharmacokinetics of these compounds.

Case Study 2: Anticonvulsant Activity

In a series of experiments aimed at evaluating anticonvulsant activity, N,N-dimethyl derivatives were tested against established models of epilepsy. Preliminary results indicate a promising profile that suggests efficacy comparable to existing anticonvulsants while potentially offering a better side effect profile.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Known for its anticonvulsant and hypnotic properties.

7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: Evaluated for their neuroprotective effects.

Uniqueness

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine stands out due to its unique combination of a benzoxazepine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

N,N-Dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring and a benzoxazepine moiety. Its chemical formula is , with a molecular weight of approximately 246.32 g/mol. The structural representation is as follows:

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

- Squalene Synthase Inhibition : Benzoxazepine derivatives have been shown to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition can potentially lead to reduced cholesterol levels and may have implications in treating hypercholesterolemia .

- Antifungal Activity : Some derivatives of benzoxazepines have demonstrated antifungal properties, making them candidates for developing antifungal therapies .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their neuropharmacological effects, suggesting potential applications in treating neurological disorders .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Study on Squalene Synthase Inhibition : A study published in Journal of Medicinal Chemistry evaluated several benzoxazepine derivatives for their ability to inhibit squalene synthase. The results indicated that certain modifications in the benzoxazepine structure significantly enhanced inhibitory potency .

- Antifungal Efficacy : Research conducted on the antifungal properties of benzoxazepine derivatives revealed promising results against Candida species. The study highlighted the potential of these compounds as new antifungal agents .

- Neuropharmacological Assessment : A preliminary evaluation of compounds similar to this compound suggested neuroprotective effects in animal models of neurodegeneration. This opens avenues for further research into its therapeutic potential in neurological diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.